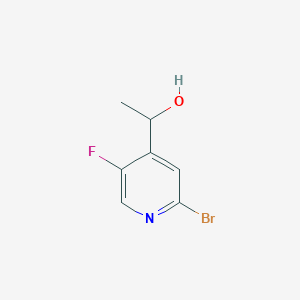
1-(2-Bromo-5-fluoropyridin-4-yl)ethanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are important in the development of pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties1-(2-Bromo-5-fluoropyridin-4-yl)ethanol serves as a precursor in the synthesis of these compounds, which are less reactive and have reduced basicity compared to their chlorinated and brominated analogues .
Development of Imaging Agents
The compound can be used to create 18 F-substituted pyridines , which are of interest as potential imaging agents for various biological applications. These agents can be used in positron emission tomography (PET) scans to diagnose and monitor diseases .
Agricultural Chemical Research
In the search for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures is a common modification1-(2-Bromo-5-fluoropyridin-4-yl)ethanol can be utilized to synthesize fluorine-containing compounds that serve as active ingredients in agricultural chemicals .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of the compound “1-(2-Bromo-5-fluoropyridin-4-yl)ethanol” are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole
Mode of Action
As a pyridine derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions . The bromine and fluorine substituents on the pyridine ring may also influence its reactivity and interaction with targets.
Biochemical Pathways
Pyridine derivatives can participate in various biochemical pathways depending on their specific structure and targets .
Propiedades
IUPAC Name |
1-(2-bromo-5-fluoropyridin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-4(11)5-2-7(8)10-3-6(5)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKAOXWKWKGGRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-5-fluoropyridin-4-yl)ethanol | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


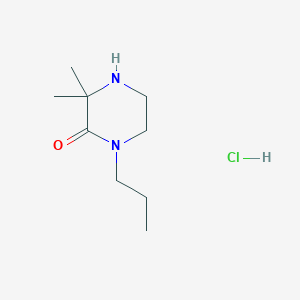
amine dihydrochloride](/img/structure/B1448424.png)


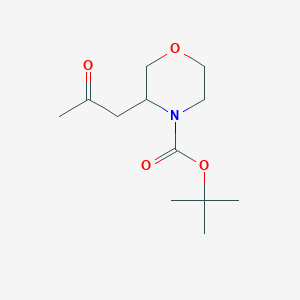
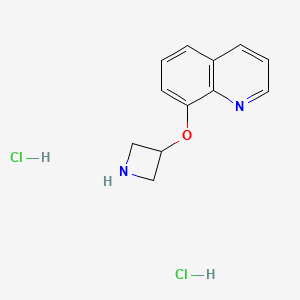
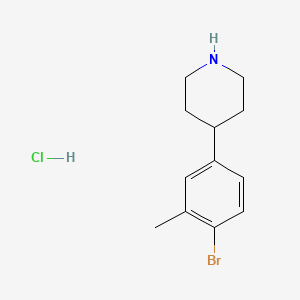

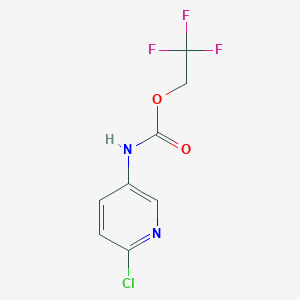


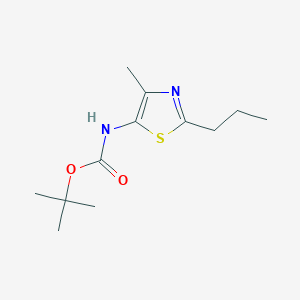
![tert-butyl N-[(1,1-dioxo-1lambda6-thian-2-yl)methyl]carbamate](/img/structure/B1448442.png)